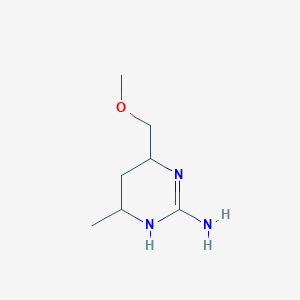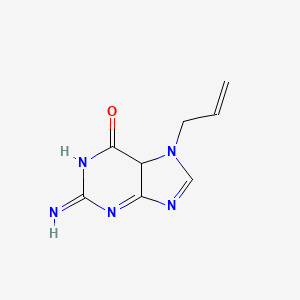![molecular formula C16H12N2O3 B12343337 [3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate](/img/structure/B12343337.png)
[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a phenyl acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives, followed by cyclization using acetic anhydride under reflux conditions . The resulting benzoxazinone intermediate is then treated with ammonia to yield the quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process . Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials and polymers with specific properties
Mécanisme D'action
The mechanism of action of [3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinazolinone core with a phenyl acetate group allows for versatile modifications and applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C16H12N2O3 |
|---|---|
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9,13H,1H3 |
Clé InChI |
QWIGZRFLLQKFCY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC(=C1)C2=NC(=O)C3C=CC=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(4-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12343293.png)






![6-[6-(Trifluoromethyl)pyridin-2-yl]-1,3,5-triazinane-2,4-dione](/img/structure/B12343355.png)
![(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione](/img/structure/B12343359.png)
